molecular formula C13H19NO B5865955 2-ethyl-N-(4-methylphenyl)butanamide

2-ethyl-N-(4-methylphenyl)butanamide

Cat. No.: B5865955
M. Wt: 205.30 g/mol
InChI Key: CIHJVHZDATWRHE-UHFFFAOYSA-N
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Description

2-ethyl-N-(4-methylphenyl)butanamide is a butanamide derivative characterized by a four-carbon acyl chain with an ethyl substituent at the second position and an amide nitrogen bonded to a para-methyl-substituted phenyl group. Its molecular formula is C₁₃H₁₉NO (molecular weight: 205.3 g/mol). The compound’s structure combines steric bulk from the ethyl branch with the electron-donating methyl group on the aromatic ring, which may influence its physicochemical properties and reactivity. While specific biological data for this compound are unavailable in the provided evidence, comparisons with structurally related analogs can highlight trends in substituent effects and applications.

Properties

IUPAC Name

2-ethyl-N-(4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-11(5-2)13(15)14-12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHJVHZDATWRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(4-methylphenyl)butanamide typically involves the reaction of 4-methylphenylamine with 2-ethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(4-methylphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-ethyl-N-(4-methylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The para-methyl group in 2-ethyl-N-(4-methylphenyl)butanamide is a key feature shared with several analogs. Substitutions at the para position modulate electronic and steric properties:

  • N-(4-Acetylphenyl)butanamide (CAS 324580-52-1) replaces the methyl group with an acetyl moiety, introducing an electron-withdrawing carbonyl group.
  • 4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide) incorporates a methoxy group, which is electron-donating via resonance. However, its piperidine ring and fentanyl-like structure confer opioid activity, unlike the simpler target compound .
  • 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide features a nitro group (strong electron-withdrawing) at the para position and an ortho-methyl group. The nitro group significantly decreases solubility in nonpolar solvents and may enhance stability toward oxidation .
Key Insight:

Electron-donating groups (e.g., methyl, methoxy) increase aromatic ring electron density, favoring electrophilic aromatic substitution, while electron-withdrawing groups (e.g., acetyl, nitro) reduce reactivity but may improve thermal stability.

Acyl Chain Modifications

The ethyl branch at the second carbon of the butanamide chain distinguishes the target compound from linear-chain analogs:

  • N-(4-Methylphenyl)propanamide (4-methylfentanyl analog) has a shorter three-carbon acyl chain, which reduces lipophilicity compared to butanamide derivatives. Shorter chains may decrease membrane permeability .
  • 4-Methoxybutyrylfentanyl shares the butanamide backbone but includes a piperidine ring, enhancing receptor binding affinity in opioid analogs. The target compound’s lack of this moiety suggests divergent biological applications .
Key Insight:

Physicochemical Properties

The table below compares structural and theoretical physicochemical properties of this compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Acyl Chain Structure Key Properties (Theoretical)
This compound C₁₃H₁₉NO 205.3 4-methyl 2-ethyl branched High lipophilicity, moderate solubility
N-(4-Acetylphenyl)butanamide C₁₂H₁₅NO₂ 205.25 4-acetyl Linear Lower solubility, higher polarity
4-Methoxybutyrylfentanyl C₂₄H₃₁N₂O₂ 379.52 4-methoxy Branched + piperidine High receptor binding (opioid activity)
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₇N₂O₃ 249.29 2-methyl, 4-nitro 2-ethyl branched Low solubility, high stability
Key Trends:
  • Lipophilicity : Branched chains (e.g., ethyl) increase logP values, enhancing membrane permeability.
  • Solubility: Nitro and acetyl groups reduce solubility in nonpolar solvents due to increased polarity.
  • Stability : Electron-withdrawing groups (e.g., nitro) may enhance resistance to oxidative degradation.

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